

Application Note: Development of a Stability-Indicating Assay for Venlafaxine Besylate

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Compound of Interest

Compound Name: Venlafaxine Besylate

Cat. No.: B10854194

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Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorder.[1] The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note describes the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for **venlafaxine besylate** in bulk drug and pharmaceutical formulations. The method is designed to separate venlafaxine from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.[1]
- Analytical balance
- pH meter

- Sonication bath
- Forced degradation studies were conducted in a calibrated hot air oven, a photostability chamber, and a water bath.

Chemicals and Reagents:

- **Venlafaxine Besylate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (AR grade)
- Orthophosphoric acid (AR grade)
- Hydrochloric acid (AR grade)
- Sodium hydroxide (AR grade)
- Hydrogen peroxide (AR grade)
- High-purity water

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is provided in Table 1.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase	Phosphate Buffer (pH 6.8):Methanol (40:60, v/v) [4]
Flow Rate	1.0 mL/min[2][3]
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	225 nm[2][3]
Run Time	20 minutes

Protocols

1. Preparation of Solutions

- Buffer Preparation (0.01 M Phosphate Buffer, pH 6.8): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.8 with orthophosphoric acid.
- Mobile Phase Preparation: Mix the phosphate buffer and methanol in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
- Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of **venlafaxine besylate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solution Preparation (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

2. Forced Degradation Studies

Forced degradation studies were performed on the **venlafaxine besylate** to demonstrate the specificity and stability-indicating nature of the method.[4] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][4]

- Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.^[4] Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 M NaOH. Dilute to 10 mL with the mobile phase.
- Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 M HCl. Dilute to 10 mL with the mobile phase.
- Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
- Thermal Degradation: Expose the solid **venlafaxine besylate** powder to a temperature of 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
- Photolytic Degradation: Expose the solid **venlafaxine besylate** powder to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

Results and Discussion

The developed RP-HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity and Forced Degradation:

The chromatograms of the stressed samples showed significant degradation of **venlafaxine besylate** under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method. A summary of the forced degradation results is presented in Table 2.

Stress Condition	% Degradation	Number of Degradation Products
Acid Hydrolysis (0.1 M HCl, 80°C, 2h)	15.2%	2
Base Hydrolysis (0.1 M NaOH, 80°C, 2h)	12.8%	1
Oxidative (30% H ₂ O ₂ , RT, 24h)	20.5%	3
Thermal (105°C, 48h)	5.1%	1
Photolytic (UV light, 48h)	3.8%	1

Method Validation:

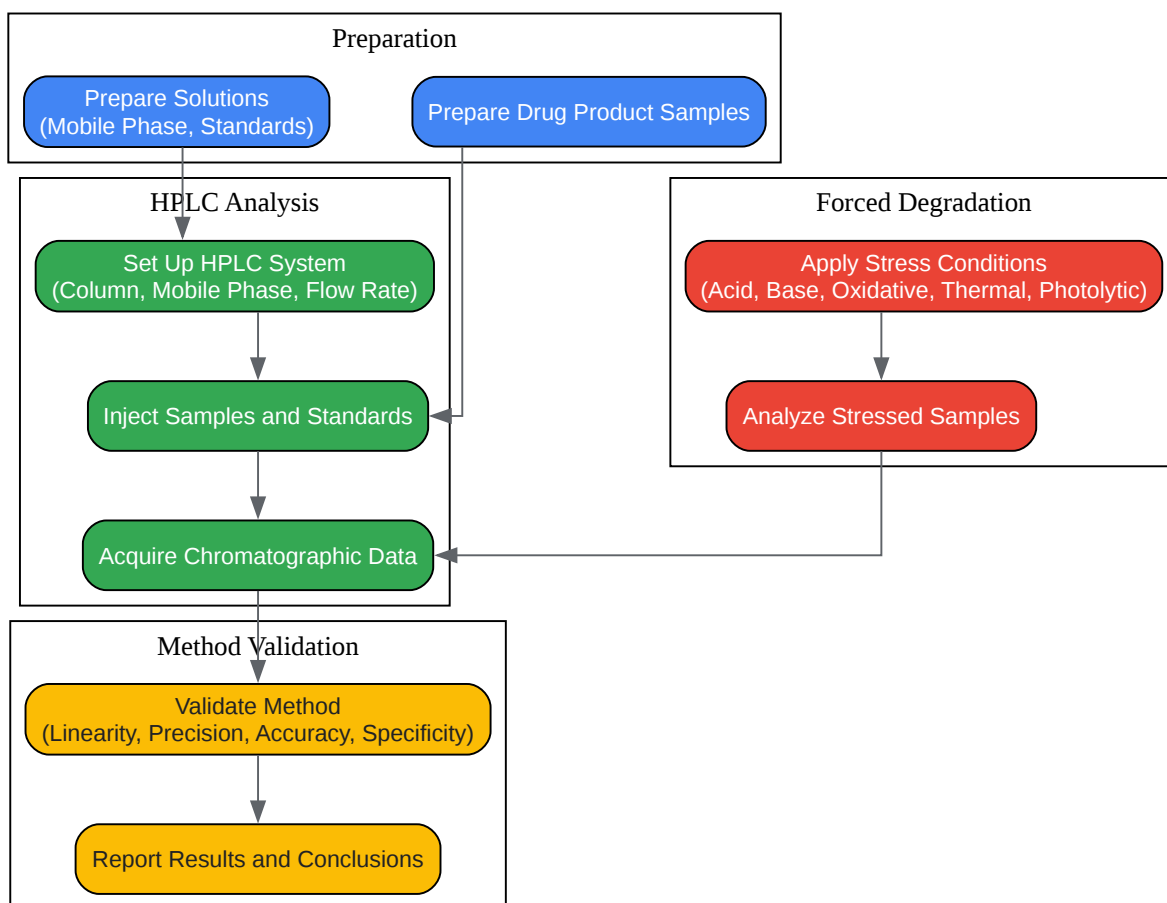
The method was found to be linear over the concentration range of 20-120 µg/mL with a correlation coefficient (r^2) of 0.999. The precision of the method was demonstrated by the low relative standard deviation (RSD) for intra-day and inter-day precision, which were less than 2%. The accuracy of the method was confirmed by recovery studies, with recovery values between 98% and 102%.

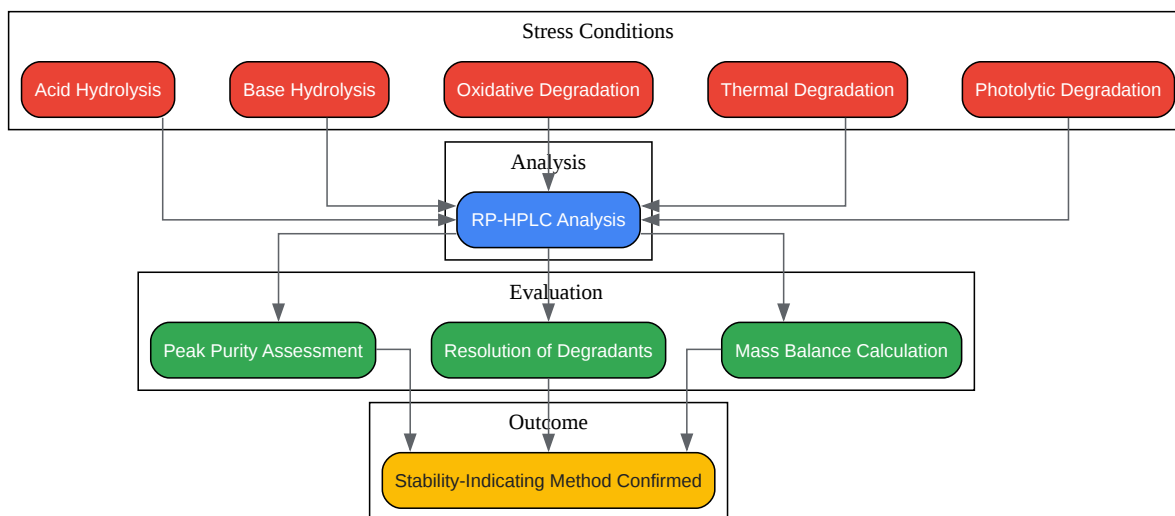
Validation Parameter	Result
Linearity Range	20-120 µg/mL
Correlation Coefficient (r^2)	0.999
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 2%
Accuracy (Recovery %)	98-102%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of **venlafaxine besylate**. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This method can be successfully used for the routine analysis of **venlafaxine besylate** in bulk and pharmaceutical dosage forms and for stability studies.

Visualizations





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